molecular formula C22H28ClNO5 B1139371 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride

Cat. No.: B1139371
M. Wt: 421.9 g/mol
InChI Key: ZQVOAGQZHDAFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY 2365109 hydrochloride is a potent and selective inhibitor of glycine transporter 1 (GlyT1). It is known for its ability to elevate glycine levels in the cerebrospinal fluid and enhance the release of neurotransmitters such as acetylcholine and dopamine in the brain . This compound has significant implications in neuropharmacology due to its effects on neurotransmitter regulation.

Scientific Research Applications

LY 2365109 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

LY2365109 hydrochloride is a potent and selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft back into neurons and glial cells. By inhibiting GlyT1, LY2365109 increases the availability of glycine in the synaptic cleft .

Mode of Action

LY2365109 binds to GlyT1 with high affinity, preventing the transporter from reabsorbing glycine into the presynaptic neuron. This inhibition leads to elevated levels of glycine in the synaptic cleft, which can enhance glycine-mediated neurotransmission. Glycine acts as a co-agonist at NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity, learning, and memory .

Biochemical Pathways

The primary biochemical pathway affected by LY2365109 is the glycine reuptake pathway. By inhibiting GlyT1, the compound increases extracellular glycine levels, which in turn enhances NMDA receptor activity. This can lead to increased calcium influx into neurons, promoting various downstream signaling pathways involved in synaptic plasticity and neuroprotection .

Pharmacokinetics

LY2365109 hydrochloride exhibits favorable pharmacokinetic properties. It is well-absorbed when administered orally and has a good bioavailability. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained inhibition of GlyT1, making it effective for therapeutic use .

Result of Action

At the molecular level, LY2365109 increases glycine levels in the synaptic cleft, enhancing NMDA receptor function. This can lead to improved synaptic plasticity and cognitive function. At the cellular level, the increased NMDA receptor activity can promote neuroprotection and potentially ameliorate symptoms of neurological disorders such as schizophrenia and epilepsy .

Action Environment

The efficacy and stability of LY2365109 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and modulators in the synaptic cleft can affect its inhibitory action on GlyT1. Additionally, factors such as pH, temperature, and the presence of metabolic enzymes can influence the compound’s stability and bioavailability .

: MedChemExpress : Tocris Bioscience

Safety and Hazards

LY2365109 hydrochloride is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

The synthesis of LY 2365109 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

Industrial production methods for LY 2365109 hydrochloride are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, followed by purification processes such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

LY 2365109 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Properties

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOAGQZHDAFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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